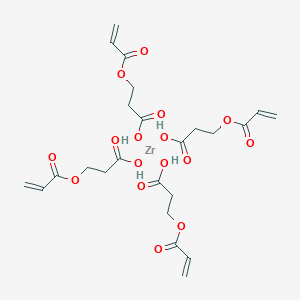
Zirconium carboxyethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium carboxyethyl acrylate: is a multifunctional acrylate compound that contains zirconium. It is known for its ability to produce cured, transparent films with high refractive indices . This compound is often used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Zirconium carboxyethyl acrylate can be synthesized through the reaction of zirconium compounds with carboxyethyl acrylate. The reaction typically involves the use of zirconium (IV) propoxide or zirconium (IV) ethoxide as starting materials . The reaction conditions often include the use of solvents such as n-propanol and the presence of inhibitors like methyl hydroquinone to prevent premature polymerization .
Industrial Production Methods: In industrial settings, this compound is produced by reacting zirconium compounds with carboxyethyl acrylate in large-scale reactors. The process involves careful control of temperature and pressure to ensure the desired product quality. The resulting product is often formulated as a 60% solution in n-propanol for ease of handling and application .
化学反応の分析
Types of Reactions: Zirconium carboxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high-refractive-index films.
Substitution Reactions: The acrylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.
Substitution Reactions: Nucleophiles like amines or alcohols can react with the acrylate groups under mild conditions.
Major Products Formed:
Polymerization: The major product is a cured, transparent film with high refractive index.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted acrylates.
科学的研究の応用
Adhesives
High Refractive Index Adhesives
Zirconium carboxyethyl acrylate is utilized in the formulation of acrylic pressure-sensitive adhesives (PSAs) that exhibit a high refractive index. These adhesives are particularly beneficial in optical applications where maintaining transparency and adhesion strength is crucial. The incorporation of ZrCEA enhances the refractive index while ensuring a transmittance of over 95% in the visible light spectrum (380-700 nm) .
Composition and Properties
A typical formulation includes:
- 2-Ethylhexyl acrylate : 80-98% by weight
- Acrylic acid : 1-10% by weight
- This compound : 0.1-1.5% by weight
The addition of ZrCEA not only improves optical properties but also modifies the adhesive's mechanical properties, such as peel strength and shear adhesion failure test (SAFT) results .
Coatings
Optical Coatings
ZrCEA is employed in the production of optical coatings that require high clarity and durability. The unique chemical structure allows for enhanced adhesion to substrates while maintaining optical clarity. These coatings are ideal for applications in electronics and display technologies where visual performance is paramount .
Polymerization Techniques
The polymerization of ZrCEA can be achieved through solvent polymerization or photopolymerization, depending on the desired application. This flexibility allows for tailored properties suitable for specific industrial needs .
Biomedical Applications
3D Bioprinting
Recent studies have demonstrated the potential of ZrCEA in the field of bioprinting, particularly for creating scaffolds that support cell attachment and growth. The use of ZrCEA in hydrogels facilitates the development of three-dimensional structures that mimic natural tissues, promoting cellular interactions essential for tissue engineering .
Cardiomyocyte Culture
In cardiomyocyte research, ZrCEA-based constructs have been shown to enhance cell attachment and maturation. The material's properties allow for improved integration with biological systems, making it a promising candidate for cardiac tissue engineering applications .
Case Studies
作用機序
The mechanism by which zirconium carboxyethyl acrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The zirconium atom acts as a coordination center, facilitating the formation of stable, high-refractive-index films. The acrylate groups undergo polymerization, leading to the formation of a robust polymer matrix .
類似化合物との比較
Zirconium acrylate: Similar in structure but lacks the carboxyethyl group, resulting in different reactivity and properties.
Hafnium carboxyethyl acrylate: Similar to zirconium carboxyethyl acrylate but contains hafnium instead of zirconium, leading to variations in properties and applications.
Zinc acrylate: Contains zinc instead of zirconium, used in different applications due to its distinct chemical properties.
Uniqueness: this compound is unique due to its ability to form high-refractive-index films and its multifunctional nature. The presence of zirconium enhances its stability and reactivity, making it suitable for a wide range of applications in materials science and industry .
特性
CAS番号 |
123633-53-4 |
|---|---|
分子式 |
C24H32O16Zr |
分子量 |
667.7 g/mol |
IUPAC名 |
3-prop-2-enoyloxypropanoic acid;zirconium |
InChI |
InChI=1S/4C6H8O4.Zr/c4*1-2-6(9)10-4-3-5(7)8;/h4*2H,1,3-4H2,(H,7,8); |
InChIキー |
VXCWFNCPUBWGJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |
正規SMILES |
C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.C=CC(=O)OCCC(=O)O.[Zr] |
製品の起源 |
United States |
Q1: What is the role of Zirconium carboxyethyl acrylate in pressure-sensitive adhesives (PSAs)?
A1: this compound (ZrCEA) acts as a crosslinking agent in acrylic PSAs. [] When combined with a curing agent like methyl aziridine derivatives (MAZ), ZrCEA forms crosslinks within the acrylic polymer network. This crosslinking significantly impacts the adhesive's properties, influencing its viscoelasticity, adhesion strength (tack, peel strength, shear adhesion), and holding power. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















